Product packaging for 2-chloro-N-(3-methylbutan-2-yl)aniline(Cat. No.:)

2-chloro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13290027
M. Wt: 197.70 g/mol
InChI Key: OFJDRFXJTXZIMC-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylbutan-2-yl)aniline is a secondary aniline derivative valued in organic chemistry and pharmaceutical research as a versatile synthetic intermediate. Compounds featuring the N-alkyl aniline structure serve as key precursors in the synthesis of more complex molecules . The specific stereochemistry of the 3-methylbutan-2-yl group may be of particular interest for developing chiral compounds, analogous to methodologies used in direct reductive amination for producing enantiomerically pure amines . Furthermore, the chloroaniline moiety is a common structural element found in compounds with diverse biological activities, including kinase inhibitors and microtubule-stabilizing agents investigated for neurodegenerative diseases . This makes this compound a valuable building block for researchers in medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN B13290027 2-chloro-N-(3-methylbutan-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-chloro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3

InChI Key

OFJDRFXJTXZIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro N 3 Methylbutan 2 Yl Aniline

Classical Approaches to N-Alkylation of Aryl Amines

Traditional methods for the formation of N-aryl alkylamines primarily involve nucleophilic substitution and reductive amination. These techniques are foundational in organic synthesis and can be readily adapted for the preparation of 2-chloro-N-(3-methylbutan-2-yl)aniline.

Nucleophilic substitution represents a direct approach to the N-alkylation of 2-chloroaniline (B154045). In this method, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking an electrophilic carbon center on an alkyl halide. For the synthesis of this compound, this would involve the reaction of 2-chloroaniline with a suitable 3-methylbutan-2-yl halide, such as 2-bromo-3-methylbutane (B93499) or 2-iodo-3-methylbutane.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and reaction temperature is crucial and can influence the rate and yield of the substitution. While this method is straightforward, it can be limited by competing elimination reactions, particularly with sterically hindered secondary halides.

Parameter Typical Conditions Considerations
Alkyl Halide 2-bromo-3-methylbutane, 2-iodo-3-methylbutaneIodides are generally more reactive than bromides.
Base K₂CO₃, Na₂CO₃, TriethylamineA non-nucleophilic base is preferred to avoid side reactions.
Solvent Acetonitrile (B52724), DMF, DMSOPolar aprotic solvents can accelerate the reaction rate.
Temperature Room temperature to elevated temperaturesHigher temperatures may favor elimination over substitution.

This synthetic route is a fundamental method for forming secondary amines and their derivatives. researchgate.net

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.org This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netmdma.ch For the synthesis of this compound, this would entail the reaction of 2-chloroaniline with 3-methyl-2-butanone.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. The reaction conditions are generally mild, and the process exhibits good functional group tolerance.

Parameter Typical Conditions Considerations
Carbonyl Compound 3-methyl-2-butanoneThe ketone provides the sec-amyl group.
Reducing Agent NaBH₄, NaBH₃CN, H₂/CatalystThe choice of reducing agent can affect selectivity and reactivity.
Solvent Methanol, Ethanol, DichloromethaneProtic or aprotic solvents can be used depending on the reducing agent.
Catalyst (for H₂) Pd/C, PtO₂, Raney NickelCatalytic hydrogenation offers a clean reduction method.

Advanced Catalytic Synthesis Routes

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering significant advantages over classical methods in terms of efficiency, scope, and milder reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis for the construction of arylamines. youtube.com The synthesis of this compound could potentially be achieved by coupling 1,2-dichlorobenzene (B45396) with 3-methylbutan-2-amine, or by coupling 2-chloroaniline with a suitable 3-methylbutan-2-yl electrophile.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.

Component Examples Role in Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BrettPhosStabilizes the palladium center and promotes key reaction steps. youtube.com
Base NaOtBu, K₃PO₄, Cs₂CO₃Facilitates the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are typically used.

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, is one of the oldest methods for forming C-N bonds. organic-chemistry.orgresearchgate.net While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder and more efficient ligand-assisted copper-catalyzed systems. mdpi.commdpi.com

For the synthesis of this compound, this would involve the coupling of 1,2-dichlorobenzene with 3-methylbutan-2-amine in the presence of a copper catalyst, a ligand, and a base. Various ligands, such as diamines and amino acids, have been shown to accelerate the reaction and improve yields.

Component Examples Role in Reaction
Copper Catalyst CuI, Cu₂O, CuO nanoparticlesThe active catalytic species.
Ligand 1,10-Phenanthroline, L-ProlineStabilizes the copper catalyst and facilitates the coupling.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Neutralizes the HX byproduct.
Solvent DMSO, DMF, PyridineHigh-boiling polar solvents are often used.

While palladium and copper are the most commonly employed metals for N-arylation, other transition metals such as nickel have also been investigated for their catalytic activity in C-N bond formation. Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to their palladium and copper counterparts and may be a more cost-effective alternative. The fundamental principles of these reactions are similar to the Buchwald-Hartwig and Ullmann reactions, involving an oxidative addition and reductive elimination catalytic cycle.

Chemo- and Regioselectivity Considerations in Synthesis

Regioselective ortho-Chlorination:

Electrophilic aromatic substitution on anilines typically yields a mixture of ortho- and para-substituted products, with the para isomer often predominating due to steric factors. Achieving high regioselectivity for the ortho-chloro isomer is crucial. Traditional methods using reagents like Cl₂ or N-chlorosuccinimide (NCS) often provide poor selectivity.

Modern organocatalytic approaches have emerged to provide highly selective ortho-chlorination of N-protected anilines. rsc.org The use of secondary ammonium (B1175870) salt catalysts, for instance, has proven effective. nih.govresearchgate.net In this method, the catalyst is believed to form a complex with the chlorinating agent, creating a bulky electrophile that preferentially attacks the less sterically hindered ortho position. A proposed mechanism involves the formation of an anionic trichloride (B1173362) species that is responsible for the high ortho-selectivity. rsc.org

Another successful strategy employs a secondary amine organocatalyst, such as diisopropylamine, in conjunction with sulfuryl chloride (SO₂Cl₂) as the chlorine source. rsc.org This metal-free approach proceeds under mild conditions and demonstrates high tolerance for various functional groups, consistently delivering the ortho-chlorinated product in high yields.

Chlorinating AgentCatalyst/MethodKey FeatureTypical Selectivity (ortho:para)
N-Chlorosuccinimide (NCS)UncatalyzedStandard conditions, often poor selectivityVariable, often para-major
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)Secondary Ammonium SaltOrganocatalytic, high ortho-selectivity>95:5
Sulfuryl Chloride (SO₂Cl₂)Secondary Amine (e.g., i-Pr₂NH)Metal-free, mild conditions, high ortho-selectivity>95:5

Chemoselective N-Alkylation:

The subsequent step involves the N-alkylation of 2-chloroaniline with a 3-methylbutan-2-yl halide. The primary challenge in this reaction is chemoselectivity. The nitrogen atom of aniline is nucleophilic, but over-alkylation can occur, leading to the formation of tertiary amines and even quaternary ammonium salts.

To favor the desired mono-N-alkylation product, reaction conditions must be carefully controlled. This typically involves using the aniline as the limiting reagent, though this can be inefficient. A more common strategy is to use a slight excess of the aniline and carefully select the base and solvent. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (Hünig's base) are often employed to scavenge the HX produced during the reaction without competing in the alkylation. researchgate.net The use of polar aprotic solvents such as acetonitrile or DMF can facilitate the S_N2 reaction while minimizing side reactions. researchgate.net

Diastereoselective and Enantioselective Synthesis of the 3-methylbutan-2-yl Moiety

The 3-methylbutan-2-yl fragment contains a stereocenter at the C2 position. The synthesis of an enantiomerically pure target compound necessitates the use of an enantiopure alkylating agent. This can be achieved through either chiral pool synthesis or asymmetric synthesis.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of the (S)-3-methylbutan-2-yl moiety, the amino acid L-valine is an ideal precursor due to its inherent stereochemistry and matching carbon skeleton.

A common route involves the reduction of the carboxylic acid functionality of L-valine to a primary alcohol, yielding (S)-2-amino-3-methyl-1-butanol, also known as L-valinol. guidechem.commedchemexpress.com This reduction can be accomplished using reagents like NaBH₄ in the presence of iodine or by converting the acid to an ester followed by reduction. guidechem.com

The resulting amino alcohol, L-valinol, can then be converted to the target chiral alcohol, (S)-3-methyl-2-butanol. This transformation requires the deamination of L-valinol and reduction of the intermediate. Subsequent halogenation of the chiral alcohol, for example using PBr₃ or SOCl₂, provides the desired enantiopure (S)-3-methylbutan-2-yl halide, ready for the N-alkylation step.

Asymmetric synthesis provides a route to the chiral alkyl moiety from achiral starting materials. The most direct approach is the enantioselective reduction of the corresponding prochiral ketone, 3-methyl-2-butanone.

Catalytic asymmetric hydrogenation is a powerful tool for this transformation. ethz.ch Ruthenium complexes bearing chiral phosphine ligands, such as those derived from BINAP, have been successfully employed for the highly enantioselective reduction of a wide range of ketones. researchgate.netnih.gov The choice of ligand and reaction conditions is critical to achieving high enantiomeric excess (ee).

Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. ethz.chmdpi.com This method is known for its high enantioselectivity and predictable stereochemical outcome for a broad scope of ketones.

Representative Asymmetric Reductions of 3-methyl-2-butanone
Catalyst SystemReductantTypical Enantiomeric Excess (ee)
(S)-TolBINAP/ (R)-DMAPEN–Ru(II) ComplexH₂ / Base>95%
Chiral Oxazaborolidine (CBS) CatalystBH₃·SMe₂>98%

The N-alkylation of 2-chloroaniline with a chiral 3-methylbutan-2-yl halide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org In this reaction, the stereochemistry of the alkylating agent directly dictates the stereochemistry of the final product. Since the nucleophile, 2-chloroaniline, is achiral, the reaction of an enantiopure (e.g., (S)-) alkyl halide will yield the corresponding enantiopure (e.g., (S)-) N-alkylated aniline product. No diastereomers are formed in this step.

The primary influence of the stereocenter is on the reaction kinetics. The S_N2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center. chemistrysteps.comlibretexts.org The 3-methylbutan-2-yl group is a secondary halide, which is inherently more sterically hindered than a primary halide. youtube.com The presence of the methyl and isopropyl groups adjacent to the reaction center shields the carbon from the backside attack of the aniline nucleophile. This steric hindrance raises the energy of the S_N2 transition state, resulting in a slower reaction rate compared to the alkylation with less hindered primary halides. chemicalnote.com Despite the reduced rate, the reaction remains a viable method for the synthesis of the target compound, particularly when conducted under optimized conditions (e.g., elevated temperature, appropriate solvent).

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for elucidating the precise structure of 2-chloro-N-(3-methylbutan-2-yl)aniline, providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the chloroaniline ring and the aliphatic protons of the 3-methylbutan-2-yl group. The aromatic region would likely display complex splitting patterns due to the protons on the substituted benzene (B151609) ring. The aliphatic region would feature signals for the methyl and methine protons of the bulky alkyl substituent.

The ¹³C NMR spectrum would complement the proton data, with signals for each unique carbon atom. The carbon atoms attached to chlorine and nitrogen would exhibit characteristic chemical shifts. Two-dimensional NMR techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic and aliphatic systems. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be instrumental in establishing the connectivity between the aniline (B41778) nitrogen and the 3-methylbutan-2-yl group by showing correlations between protons and carbons over two to three bonds.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic CH 6.7-7.3 m 7-8
NH 3.5-4.5 br s -
Aliphatic CH 3.0-3.5 m 6-7
Aliphatic CH 1.5-2.0 m 6-7
Aliphatic CH₃ 0.8-1.2 d 6-7
Aliphatic CH₃ 0.8-1.2 d 6-7
Aliphatic CH₃ 0.7-1.1 t 7-8

Note: This is a hypothetical data table for illustrative purposes.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Cl 120-130
Aromatic C-N 140-150
Aromatic CH 115-130
Aliphatic CH 50-60
Aliphatic CH 30-40
Aliphatic CH₃ 15-25

Note: This is a hypothetical data table for illustrative purposes.

Due to the presence of a bulky 3-methylbutan-2-yl group, hindered rotation around the C-N bond might be possible. Variable temperature NMR studies could provide insight into the rotational energy barrier. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce as the temperature increases and rotation becomes more rapid.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum would be expected to show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. The C-Cl stretch would produce a signal in the fingerprint region, typically between 600 and 800 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Strong
C=C Aromatic Stretch 1450-1600 Medium-Strong
C-N Stretch 1250-1350 Medium
C-Cl Stretch 600-800 Strong

Note: This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. csic.es For the molecular formula C₁₁H₁₆ClN, the expected exact mass would be calculated. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, which is a definitive indicator for the presence of a single chlorine atom.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the solid state.

Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration

The 3-methylbutan-2-yl group contains a chiral center at the carbon atom bonded to the aniline nitrogen. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), would be necessary to analyze the stereochemical purity of a sample. If a single enantiomer is isolated, CD spectroscopy, in conjunction with theoretical calculations, could be used to determine its absolute configuration (R or S).

Table 4: List of Compounds Mentioned

Compound Name
This compound
Aniline

Circular Dichroism (CD) Spectroscopy

No data is publicly available for the Circular Dichroism analysis of this compound.

Optical Rotatory Dispersion (ORD) Studies

No data is publicly available for the Optical Rotatory Dispersion studies of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. For 2-chloro-N-(3-methylbutan-2-yl)aniline, DFT calculations are crucial for understanding its fundamental characteristics.

The initial step in the computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, several conformational isomers are possible due to the rotational freedom around the N-C(alkyl) and C(aryl)-N bonds.

The presence of the bulky 3-methylbutan-2-yl group and the ortho-chloro substituent introduces significant steric hindrance. This steric strain influences the pyramidalization at the nitrogen atom and the torsional angle between the phenyl ring and the N-alkyl substituent. DFT calculations, often employing a basis set like 6-311++G(d,p), can predict these geometric parameters. orientjchem.orgresearchgate.net It is anticipated that the ground state geometry would exhibit a non-planar arrangement around the nitrogen atom and a twisted conformation to minimize steric repulsion between the ortho-chlorine, the N-H proton, and the bulky alkyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value Range Influence
C(aryl)-N Bond Length 1.40 - 1.42 Å Influenced by the electronic effect of the chloro group and steric hindrance.
N-C(alkyl) Bond Length 1.46 - 1.48 Å Typical for a single bond between nitrogen and an sp³ carbon.
C-Cl Bond Length 1.73 - 1.75 Å Standard length for a chlorine atom attached to an aromatic ring.
C(aryl)-N-C(alkyl) Bond Angle 118° - 122° Steric repulsion from the bulky alkyl group may lead to a wider angle.

Note: The data in this table is predictive and based on DFT studies of analogous substituted anilines. Actual values would require specific calculations for the title compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, as the lone pair of electrons on the nitrogen contributes significantly to this orbital. The electron-donating alkyl group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chloro substituent. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. chemrxiv.org

Table 2: Predicted Frontier Molecular Orbital Properties

Orbital Predicted Energy Range (eV) Description
HOMO -5.5 to -6.0 Localized on the aniline moiety, indicating the primary site for electrophilic attack.
LUMO -0.5 to -1.0 Distributed over the aromatic ring, representing the region for nucleophilic attack.

Note: These values are estimations based on FMO analyses of similar halogenated and N-alkylated anilines. researchgate.netthaiscience.info

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (typically colored red) is expected to be concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. thaiscience.inforesearchgate.net The aromatic ring will also exhibit negative potential, though modulated by the substituents. The hydrogen atom of the N-H group and the region around the chloro substituent (due to the σ-hole effect) are expected to show positive electrostatic potential (colored blue), indicating susceptibility to nucleophilic attack. rsc.org

Quantum Chemical Studies of Reactivity and Selectivity

Beyond static properties, quantum chemical calculations can model dynamic processes, offering insights into reaction mechanisms and selectivity.

Quantum chemical methods can be employed to map out potential energy surfaces for chemical reactions, identifying reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net By calculating the activation energies associated with different transition states, the most favorable reaction pathway can be predicted. chemrxiv.org

For a reaction involving this compound, such as electrophilic aromatic substitution, computational models can determine the relative energies of transition states for substitution at the ortho, meta, and para positions relative to the amino group. The directing effects of the activating amino group and the deactivating but ortho-, para-directing chloro group can be quantitatively assessed. These calculations would likely predict that electrophilic attack is favored at the para position due to the powerful activating effect of the amino group and reduced steric hindrance compared to the occupied ortho position.

The presence of a chiral center in the 3-methylbutan-2-yl group means that this compound exists as a pair of enantiomers. This chirality can influence the stereochemical outcome of reactions in which it participates, either as a reactant or a chiral auxiliary.

Theoretical studies can explore this stereochemical influence. For instance, in a reaction where the aniline nitrogen acts as a nucleophile, computational modeling can be used to calculate the transition state energies for the attack of each enantiomer on a prochiral electrophile. researchgate.net The difference in these activation energies would predict the degree of diastereoselectivity. Such models would account for the steric interactions of the chiral alkyl group in the transition state, which is the basis for stereochemical induction. masterorganicchemistry.com These theoretical explorations are invaluable for designing stereoselective syntheses. studysmarter.co.uk

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

Conformational Flexibility:

The structure of this compound features several rotatable bonds, particularly around the nitrogen atom and within the bulky 3-methylbutan-2-yl group. This allows the molecule to adopt various three-dimensional shapes, or conformations. The conformational flexibility is critical as it can influence the molecule's physical properties and its ability to interact with other molecules. nih.gov

MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. Key parameters, such as dihedral angles, are monitored throughout the simulation to map the conformational landscape. For this compound, the simulation would likely focus on the torsion angles involving the C(aromatic)-N bond and the N-C(alkyl) bond to understand the orientation of the alkyl group relative to the chloro-substituted aniline ring. The steric hindrance from the bulky alkyl group and the chloro substituent would significantly influence the range of accessible conformations. mdpi.com

Interactive Table 1: Hypothetical Dihedral Angle Analysis from MD Simulation. This table illustrates the type of data an MD simulation could generate for the key dihedral angles in this compound, indicating the most probable orientations.

Dihedral AngleDescriptionPredicted Stable Conformation(s) (° Angle)
C1-C2-N-C3Orientation of the N-alkyl group relative to the ring-90 to -120 and 90 to 120
C2-N-C3-C4Rotation around the N-C(alkyl) bond-60, 60, 180 (gauche and anti)

Solvation Effects:

MD simulations are also instrumental in studying how a solute molecule interacts with solvent molecules, a phenomenon known as solvation. mdpi.com The behavior of this compound can change dramatically depending on the polarity of the solvent. Simulations can be run with the molecule placed in a "box" of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane) to observe these interactions directly. nih.gov

Key analyses from such simulations include the calculation of Radial Distribution Functions (RDFs). RDFs describe how the density of solvent molecules varies as a function of distance from a particular atom or group on the solute. mdpi.com For instance, an RDF could show a high probability of finding polar water molecules near the amine nitrogen, while nonpolar solvent molecules might preferentially surround the aromatic ring and the alkyl group. These simulations provide insights into solubility and how the solvent might mediate the molecule's conformational preferences. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman):

DFT calculations can compute the harmonic vibrational frequencies of a molecule. arxiv.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.comresearchgate.net For this compound, theoretical calculations would predict characteristic vibrational modes, including:

N-H stretching vibrations.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching from the methylbutan-2-yl group.

C-N and C-Cl stretching vibrations.

By comparing the computed spectrum with an experimental one, a detailed assignment of the observed bands can be made. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other approximations in the computational method, improving the correlation with experimental data. researchgate.net

Interactive Table 2: Hypothetical Correlation of Predicted and Experimental Vibrational Frequencies (cm⁻¹). This table exemplifies how theoretical vibrational frequencies calculated via DFT would be compared to experimental IR data.

Vibrational ModePredicted Frequency (DFT, Scaled) (cm⁻¹)Hypothetical Experimental Frequency (IR) (cm⁻¹)
N-H Stretch34203425
Aromatic C-H Stretch30753080
Aliphatic C-H Stretch29602965
C=C Aromatic Stretch15951600
C-N Stretch13101315
C-Cl Stretch750755

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another key application of DFT. jmaterenvironsci.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov The calculation provides theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule.

For this compound, these predictions would be sensitive to the molecule's conformation. Therefore, chemical shifts might be calculated for several low-energy conformations (identified through methods like MD simulations) and then averaged, weighted by their predicted stability, to yield a final theoretical spectrum. Correlating these predicted shifts with experimental NMR data is a powerful tool for structural elucidation and conformational analysis. d-nb.info

Interactive Table 3: Hypothetical Correlation of Predicted ¹³C NMR Chemical Shifts (ppm). This table illustrates a potential comparison between DFT-predicted and experimentally measured ¹³C NMR chemical shifts relative to a standard like Tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C-Cl128.5129.0
C-N145.2145.8
Aromatic CH115.0 - 130.0115.5 - 130.5
N-CH (Alkyl)55.456.1
Alkyl CH25.0 - 35.025.5 - 35.5
Alkyl CH₃15.0 - 20.015.5 - 20.5

Reactivity and Reaction Mechanisms of 2 Chloro N 3 Methylbutan 2 Yl Aniline

Reactions at the Aromatic Ring

The aromatic ring of 2-chloro-N-(3-methylbutan-2-yl)aniline is activated towards electrophilic substitution by the amino group and deactivated by the chloro substituent. This leads to a nuanced reactivity profile.

The N-(3-methylbutan-2-yl)amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex). wikipedia.org Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.org

When both groups are present, the powerful activating effect of the amino group dominates the directing effects. byjus.com Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The positions available for substitution are C4 (para to the amino group) and C6 (ortho to the amino group). Steric hindrance from the bulky N-(3-methylbutan-2-yl)amino group and the adjacent chlorine atom at the C2 position may influence the ratio of ortho to para substitution, often favoring the less hindered para position (C4).

Electrophilic Aromatic Substitution ReactionTypical ReagentExpected Major Product
NitrationHNO₃/H₂SO₄2-chloro-4-nitro-N-(3-methylbutan-2-yl)aniline
HalogenationBr₂/FeBr₃4-bromo-2-chloro-N-(3-methylbutan-2-yl)aniline
Friedel-Crafts AcylationCH₃COCl/AlCl₃4-acetyl-2-chloro-N-(3-methylbutan-2-yl)aniline
SulfonationFuming H₂SO₄4-amino-3-chloro-5-(3-methylbutan-2-ylamino)benzenesulfonic acid

It is important to note that under the strongly acidic conditions of nitration and sulfonation, the amino group can be protonated to form an anilinium ion. byjus.com The -NHR₂⁺ group is strongly deactivating and a meta-director. This can lead to the formation of meta-substituted products. byjus.com

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In this compound, the N-(3-methylbutan-2-yl)amino group is strongly electron-donating, which disfavors the formation of the anionic intermediate required for a typical SNAr mechanism. masterorganicchemistry.com

Therefore, NAS at the chloro position is generally difficult under standard conditions. However, such reactions can sometimes be forced to proceed under harsh conditions of high temperature and pressure, or through alternative mechanisms such as the benzyne (B1209423) mechanism, although the latter is less likely given the substitution pattern. fishersci.co.uk The presence of a strong nucleophile and a suitable solvent system would be critical. For related compounds like 2-chloro-3,5-dinitropyridine, NAS reactions with anilines have been studied, but the presence of the strongly electron-withdrawing nitro groups is key to facilitating this reactivity. researchgate.net Without such activating groups, the chloro substituent in this compound is relatively unreactive towards nucleophilic displacement.

Cross-Coupling Reactions at the Chloro Position (e.g., Suzuki, Sonogashira, Heck)

The chloro substituent on the aromatic ring of this compound is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar ortho-chloroaniline derivatives suggests that it would be a viable substrate. nih.govmdpi.com Generally, the reaction would involve the coupling of the chloroaniline with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields, especially given the potential for steric hindrance from the bulky N-alkyl group. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov For this compound, this reaction would lead to the synthesis of 2-alkynyl-N-(3-methylbutan-2-yl)aniline derivatives, which are valuable intermediates in medicinal chemistry and materials science. The efficiency of the coupling would likely depend on the electronic and steric nature of the alkyne coupling partner. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net In the case of this compound, its reaction with various alkenes in the presence of a palladium catalyst and a base would yield N-(3-methylbutan-2-yl)-2-vinylaniline derivatives. nih.govmdpi.com The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions.

A representative data table for hypothetical cross-coupling reactions of this compound is presented below, based on typical conditions for related substrates.

Reaction TypeCoupling PartnerCatalystBaseSolventPotential Product
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂ON-(3-methylbutan-2-yl)-[1,1'-biphenyl]-2-amine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFN-(3-methylbutan-2-yl)-2-(phenylethynyl)aniline
HeckStyrenePd(OAc)₂Et₃NDMF(E)-N-(3-methylbutan-2-yl)-2-styrylaniline

Reactions Involving the Chiral Alkyl Moiety

The 3-methylbutan-2-yl group is a chiral moiety that can influence the stereochemical outcome of reactions occurring elsewhere in the molecule or can itself be the site of further stereoselective transformations.

While direct functionalization of the unactivated carbons of the 3-methylbutan-2-yl group is challenging, modern synthetic methods involving directed C-H activation could potentially be employed. Such transformations would be highly valuable for introducing new functional groups with stereocontrol, leading to the synthesis of novel chiral ligands or building blocks. The development of such stereoselective reactions would likely rely on the use of sophisticated transition metal catalysts and chiral directing groups.

The chiral 3-methylbutan-2-yl group can act as a chiral auxiliary, influencing the stereoselectivity of reactions at the amine nitrogen or the aromatic ring. For instance, in reactions that generate a new stereocenter, the existing chirality of the alkyl group can favor the formation of one diastereomer over the other. This phenomenon, known as chiral induction, is a powerful tool in asymmetric synthesis. The degree of diastereoselectivity would depend on the proximity of the reacting center to the chiral group and the specific reaction mechanism.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Kinetic studies on the reactions of chloroanilines can provide valuable insights into the reaction mechanism. For nucleophilic aromatic substitution reactions of related chloro-heterocyclic compounds with anilines, the reactions have been found to follow second-order kinetics, being first-order in each reactant. researchgate.net Similar kinetic analyses for the cross-coupling reactions of this compound would help in determining the rate-determining step and the influence of reactant concentrations on the reaction rate. For instance, in related systems, the kinetics of photocatalytic degradation of chloroanilines have been described by pseudo-first-order decay. mdpi.com

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For instance, using a deuterated nucleophile or substrate in a reaction and analyzing the position of the deuterium (B1214612) in the product can provide definitive evidence for a particular mechanistic pathway. While no specific isotopic labeling studies have been reported for this compound, such experiments would be invaluable for understanding the intricate details of its reactions, such as the mechanism of C-H activation or the nature of intermediates in cross-coupling cycles.

Computational Elucidation of Reaction Mechanisms

A comprehensive search of scientific literature and chemical databases has revealed no specific computational studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, transition states, and activation energies, it appears that this specific molecule has not been the subject of such detailed theoretical investigation in published research.

Computational studies on analogous, but structurally distinct, aniline (B41778) derivatives have been conducted to understand various reactions. For instance, theoretical models have been used to predict the site of electrophilic substitution on substituted anilines and to investigate the thermodynamics of their oxidation. researchgate.netnih.gov These studies provide a general framework for how computational methods can be applied to understand the reactivity of substituted anilines. However, without specific calculations for this compound, any discussion of its reaction mechanisms from a computational perspective would be purely speculative and fall outside the scope of documented research findings.

Therefore, no detailed research findings or data tables from computational studies on the reaction mechanisms of this compound can be presented at this time.

Derivatization and Functionalization Strategies

Synthesis of Novel Substituted Anilines via Ring Modifications

The aromatic ring of 2-chloro-N-(3-methylbutan-2-yl)aniline is amenable to various substitution reactions, allowing for the introduction of additional functional groups. These modifications can significantly alter the electronic properties and steric environment of the molecule. While specific examples for this compound are not extensively documented, analogous transformations on related aniline (B41778) derivatives provide insight into potential synthetic routes.

One general approach for the synthesis of N-substituted anilines involves the condensation of primary amines with (E)-2-arylidene-3-cyclohexenones. beilstein-journals.org This catalyst- and additive-free method proceeds through an imine condensation–isoaromatization pathway to yield 2-benzyl N-substituted anilines. beilstein-journals.org Although this method builds the aniline ring itself, the principles could be adapted for the further functionalization of a pre-existing aniline derivative.

Another strategy involves multicomponent reactions. For instance, a one-pot, three-component synthesis has been developed for substituted meta-hetarylanilines starting from heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org This highlights the potential for constructing complex aniline structures in a single step.

Reaction Type Reagents/Conditions Potential Products Reference
Imine Condensation–Isoaromatization(E)-2-arylidene-3-cyclohexenones, primary amines, DME, 60 °C2-benzyl N-substituted anilines beilstein-journals.org
Three-Component BenzannulationHeterocycle-substituted 1,3-diketones, acetone, aminesSubstituted meta-hetarylanilines beilstein-journals.org

Preparation of Heterocyclic Compounds Incorporating the Aniline Moiety

The aniline moiety is a common precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Palladium-catalyzed cyclization reactions are particularly powerful in this regard. For instance, the Pd-catalyzed condensation of 2-bromostyrene (B128962) with 2-chloroaniline (B154045) derivatives can yield diphenylamine (B1679370) intermediates. mit.edu These intermediates can then be selectively converted into various heteroaromatics such as indoles, carbazoles, acridines, and dibenzazepines, with the outcome being controlled by the choice of ligand. mit.edu

Another versatile precursor for heterocyclic synthesis is 2-chloroquinoline-3-carbaldehyde, which can be derived from acetanilides. nih.govresearchgate.net This aldehyde can undergo condensation with anilines to form Schiff bases, which are key intermediates for further cyclization reactions. nih.govresearchgate.netresearchgate.netnih.gov For example, multicomponent reactions of substituted 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid can furnish quinolinyl-thiazolidinones. nih.gov

Furthermore, the condensation of 2-chloro-3-formylquinoline with various acetophenone (B1666503) derivatives leads to the formation of quinolinylchalcones. researchgate.net These chalcones can then be used to synthesize a variety of heterocyclic systems, including pyrazolines, pyrimidines, and oxazoles. researchgate.net

Starting Material Key Reagents Heterocyclic Product Reference
2-Chloro-N-(2-vinyl)aniline derivative2-bromostyrene, Pd catalyst, ligandIndoles, Carbazoles, Acridines, Dibenzazepines mit.edu
2-Chloro-3-formylquinolineAnilines, 2-mercaptoacetic acidQuinolinyl-thiazolidinones nih.gov
2-Chloro-3-formylquinolinep-HydroxyacetophenoneQuinolinylchalcone researchgate.net
QuinolinylchalconeHydrazine hydratePyrazoline derivatives researchgate.net

Synthesis of Chiral Ligands and Organocatalysts Incorporating the Compound's Scaffold

The chiral nature of the N-(3-methylbutan-2-yl) group in this compound makes its scaffold an attractive candidate for the development of chiral ligands and organocatalysts. Asymmetric organocatalysis has emerged as a major field in synthetic chemistry, utilizing small organic molecules to catalyze enantioselective transformations. beilstein-journals.org

While specific applications of this compound in this context are not reported, the general principles of organocatalyst design can be applied. The aniline nitrogen can be incorporated into various catalyst frameworks. For example, cinchona alkaloid-derived primary amines have been used in combination with a Brønsted acid to create effective composite catalysts. beilstein-journals.org Similarly, binaphthalene-derived sulfides have been employed as organocatalysts for enantioselective bromolactonizations. beilstein-journals.org The chiral backbone of this compound could potentially be integrated into such systems to induce asymmetry in chemical reactions.

Exploration of Macromolecular or Polymeric Derivatives

The functional groups present in this compound offer handles for polymerization or for grafting onto existing polymers. The aniline nitrogen, after suitable modification, could participate in polymerization reactions. The chloro-substituent on the aromatic ring could also be a site for cross-coupling reactions to append polymerizable groups. While no specific research on the polymerization of this compound was identified, the broader field of aniline-containing polymers is well-established, with applications in conducting polymers and other advanced materials.

Development of Conjugates and Probes for Material Science Applications

The structural features of this compound make it a potential building block for the development of conjugates and probes for material science. The aniline moiety is known to be a component of various dyes and fluorescent molecules. By strategically modifying the aniline ring or the N-alkyl group, it may be possible to tune the photophysical properties of the molecule.

For instance, Schiff bases derived from 2-chloro-3-formyl-quinoline and anilines have been investigated for their nonlinear optical properties, which are influenced by the extended conjugation within the molecule. researchgate.netresearchgate.netnih.gov The conformation around the azomethine double bond plays a crucial role in these properties. researchgate.netresearchgate.netnih.gov Such molecules can also exhibit interesting crystal packing, with intermolecular interactions like C-H···π and Cl···π influencing the solid-state architecture. researchgate.netresearchgate.netnih.gov These characteristics are highly relevant for the design of new materials with specific optical or electronic functions.

Potential Applications in Advanced Materials and Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral center in the 3-methylbutan-2-yl group suggests that 2-chloro-N-(3-methylbutan-2-yl)aniline could serve as a chiral building block in asymmetric synthesis. Chiral amines are valuable precursors for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The stereochemistry of the N-alkyl group could be used to direct the stereochemical outcome of subsequent reactions. However, specific examples of its use in the synthesis of complex molecules have not been documented in the available literature. Chiral N-alkylated indoles, for instance, are important motifs in many natural products and pharmaceuticals, and their synthesis often involves chiral amines. researchgate.net

Precursor for Optoelectronic Materials (excluding biological activity)

Substituted anilines are known to be precursors for various organic electronic materials. The electronic properties of aniline (B41778) derivatives can be tuned by modifying the substituents on the aromatic ring and the nitrogen atom. mq.edu.au Polyanilines and their derivatives, for example, have been studied for their electrical conductivity and electrochromic properties. acs.org While the specific optoelectronic properties of this compound have not been reported, its structure suggests potential as a monomer for novel conductive polymers or as a component in the synthesis of organic light-emitting diode (OLED) materials.

Application in Coordination Chemistry as a Ligand (e.g., for metal complexes in catalysis)

Aniline derivatives can act as ligands in coordination chemistry, binding to metal centers through the nitrogen lone pair. nih.gov The resulting metal complexes can have interesting catalytic or material properties. rsc.orgnih.gov The presence of both a chloro and a bulky alkyl substituent in this compound could influence the coordination geometry and the electronic properties of the resulting metal complexes. These complexes could potentially be explored as catalysts in cross-coupling reactions or other organic transformations. nih.gov However, there are no specific studies on the coordination chemistry of this particular ligand.

Use in Supramolecular Chemistry and Self-Assembly Processes

The anilino group and the chloro substituent of this compound could participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are key drivers in supramolecular self-assembly. nih.govrsc.orgresearchgate.net These interactions can lead to the formation of well-ordered architectures in the solid state. The specific role of this compound in supramolecular chemistry has not been investigated, but the fundamental components of its structure are known to be involved in such processes.

Potential as an Intermediate for Agrochemicals (only the synthetic utility, not product activity/safety) or Industrial Chemicals

Chloroanilines are important intermediates in the synthesis of a variety of agrochemicals, including herbicides and pesticides. google.com For instance, 3-chloro-2-methylaniline (B42847) is a key intermediate for certain herbicides. google.comgoogle.com The structure of this compound suggests it could potentially be a precursor for new agrochemical compounds. Its synthetic utility would depend on the reactivity of the chloro and amino groups in further chemical transformations. Similarly, substituted anilines are used in the production of dyes, polymers, and other industrial chemicals.

Data Tables

Due to the limited available research on this compound, the following data tables reflect the absence of specific experimental or computational data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.70 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Table 2: Spectroscopic Data of this compound

Technique Key Features
¹H NMR Data not available
¹³C NMR Data not available
IR Spectroscopy Data not available

Table 3: Potential Applications and Research Status

Application Area Research Status
Chiral Building Block Potential inferred, no specific studies
Optoelectronic Materials Potential inferred, no specific studies
Coordination Chemistry Potential inferred, no specific studies
Supramolecular Chemistry Potential inferred, no specific studies
Agrochemical Intermediate Potential inferred, no specific studies

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of N-alkylated anilines is a cornerstone of industrial and pharmaceutical chemistry. rsc.org Traditional methods, however, often rely on harsh conditions or produce significant waste. Future research should prioritize the development of environmentally benign synthetic pathways to 2-chloro-N-(3-methylbutan-2-yl)aniline.

A primary challenge is the selective mono-alkylation of the parent aniline (B41778). Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which utilize alcohols as alkylating agents and produce only water as a byproduct, are a key area for exploration. nih.gov Research efforts could focus on employing earth-abundant metal catalysts, such as those based on manganese or cobalt, which have shown promise in the N-alkylation of various anilines with alcohols. rsc.orgnih.gov Another green alternative involves the use of dialkyl carbonates as alkylating agents, which are biodegradable and have low toxicity. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Alkylating Agent Catalyst Type Key Advantages Research Goal
Borrowing Hydrogen 3-methyl-2-butanolManganese or Cobalt Pincer ComplexesHigh atom economy, water is the only byproduct, use of abundant metals. nih.govOptimize catalyst loading and reaction conditions for high selectivity and yield.
Dialkyl Carbonate Alkylation Di-(3-methylbutan-2-yl) carbonateBiogenic Nanoparticles (e.g., Cu-Zr)Use of a green alkylating agent and sustainable catalyst source. nih.govInvestigate catalyst reusability and substrate scope.
Reductive Amination 3-methyl-2-butanoneHeterogeneous Catalysts (e.g., Pd/C)Utilizes readily available ketone starting material.Develop highly selective and poison-resistant catalysts for this hindered system.

Exploration of Novel Catalytic Transformations Mediated by the Compound

The presence of a stereocenter in the N-(3-methylbutan-2-yl) group makes the compound inherently chiral. This feature is of paramount importance for asymmetric catalysis. Future work should explore the potential of this compound as a chiral ligand or organocatalyst.

By modifying the aniline core—for instance, through ortho-lithiation and introduction of a phosphine (B1218219) group—it could be converted into a novel P,N-type chiral ligand. Such ligands are highly sought after in transition metal-catalyzed asymmetric reactions, including hydrogenation and cross-coupling. nih.govacs.org Furthermore, derivatives of chiral anilines have been successfully employed as organocatalysts for the functionalization of ketones. acs.org Research should be directed towards synthesizing derivatives of the title compound and testing their efficacy in promoting stereoselective transformations.

In-depth Investigations into the Stereoelectronic Effects on Reactivity

The compound's reactivity is governed by a complex interplay of steric and electronic factors, often referred to as the "ortho effect". wikipedia.orgbyjus.com The ortho-chloro substituent is electron-withdrawing via induction but can be weakly donating through resonance, while the bulky N-alkyl group introduces significant steric hindrance around the nitrogen atom. This combination likely reduces the basicity of the aniline compared to its unchlorinated or para-substituted counterparts by sterically inhibiting protonation and solvation of the resulting anilinium ion. wikipedia.org

Future investigations should aim to quantify these effects. This can be achieved through:

Kinetic Studies: Comparing the rates of reaction (e.g., acylation, alkylation) with those of related, less-hindered anilines.

pKa Measurements: Precisely determining the basicity of the compound to understand the electronic influence of the combined substituents.

Spectroscopic Analysis: Using techniques like NMR to probe the conformation of the N-alkyl group and its influence on the aromatic system.

Understanding these fundamental stereoelectronic properties is crucial for predicting and controlling the compound's behavior in more complex chemical systems. asianpubs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for elucidating the properties and reactivity of molecules without the need for extensive experimentation. Future research should leverage advanced computational modeling, such as Density Functional Theory (DFT), to build a comprehensive in-silico profile of this compound.

Such studies can provide valuable insights into:

Molecular Geometry: Predicting the most stable conformations and the rotational barrier of the N-alkyl group.

Electronic Properties: Calculating orbital energies (HOMO/LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges to predict sites of reactivity. researchgate.net

Reaction Mechanisms: Modeling transition states and reaction pathways for proposed synthetic transformations or catalytic cycles, thereby guiding experimental design. mdpi.comresearchgate.net

A key goal would be to create a predictive model that correlates computed parameters with experimentally observed properties like pKa and reaction kinetics. acs.org

Computational Method Parameter to Investigate Predicted Outcome/Insight
DFT (e.g., M06-2X) Rotational energy barrier of C-N bondUnderstanding of steric hindrance and conformational preferences.
NBO Analysis Charge on the nitrogen atomCorrelation with nucleophilicity and basicity. researchgate.net
Transition State Theory Activation energies for electrophilic substitutionPrediction of regioselectivity and reaction rates. mdpi.com
TD-DFT Electronic transition energiesPrediction of UV-Vis absorption and potential photophysical properties.

Integration into Multi-Component Reactions for Enhanced Complexity

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form complex products. nih.gov Anilines are common substrates in many named MCRs, such as the Povarov, Strecker, and Ugi reactions. nih.gov

A significant challenge and opportunity lies in exploring the utility of this compound in such reactions. Its substantial steric bulk may inhibit reactivity or, more interestingly, could lead to novel reaction pathways or unexpected diastereoselectivity. rsc.org Research should systematically screen the compound as the amine component in a variety of MCRs to assess its viability and to discover new molecular scaffolds that would be difficult to access through conventional means. The sterically crowded nature of the amine could be a tool to control the stereochemical outcome of these complex transformations. acs.org

Discovery of Unexpected Chemical Properties or Transformations

Beyond predictable applications, fundamental research should be conducted to uncover novel and unexpected properties of this compound. The specific arrangement of its functional groups may give rise to unique behaviors.

Potential areas for discovery include:

Photophysical Properties: Investigating whether the compound exhibits fluorescence or phosphorescence. The interplay between the aniline donor and the chloro-substituted ring could lead to interesting excited-state dynamics. rsc.orgresearchgate.net The photochemical stability of the C-Cl bond, which is known to be a reactive site in some excited chloroanilines, could also be explored. rug.nl

Electrochemical Behavior: Studying the oxidation and reduction potentials of the molecule via cyclic voltammetry could reveal its potential use in electro-organic synthesis or as a component in redox-active materials.

Supramolecular Chemistry: Exploring its ability to form unique crystal packing structures or host-guest complexes, driven by the shape of the bulky alkyl group and potential halogen bonding interactions from the chlorine atom.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(3-methylbutan-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloroaniline with 3-methylbutan-2-yl bromide under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C. Catalytic methods, such as phase-transfer catalysts, may enhance yield by improving alkylation efficiency . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reaction optimization should focus on temperature control and stoichiometric ratios to minimize by-products like dialkylated amines .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic proton splitting for the chloro group, tert-butyl signals at δ ~1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.09 for C₁₁H₁₅ClN) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 62.12%, H: 7.11%, N: 6.59%) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro substituent enables participation in Pd-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Ligand selection (e.g., XPhos or SPhos) dictates regioselectivity and catalytic efficiency. For example, Pd(OAc)₂/XPhos facilitates C–N bond formation with aryl boronic acids at 100°C in toluene/water . Computational studies (DFT) can model transition states to predict steric effects from the 3-methylbutan-2-yl group .

Q. How can vibrational spectroscopy and computational modeling elucidate electronic properties?

  • Methodological Answer : FT-IR and Raman spectroscopy identify key vibrational modes (e.g., C–Cl stretch at ~750 cm⁻¹, N–H bend at ~1600 cm⁻¹). DFT calculations (B3LYP/6-311+G(d,p)) simulate spectra and quantify hyperpolarizability for nonlinear optical applications. HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .

Q. What strategies are effective in assessing the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based protocols (e.g., ADP-Glo™) .
  • Microbiological Screening : Evaluate antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structure with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.